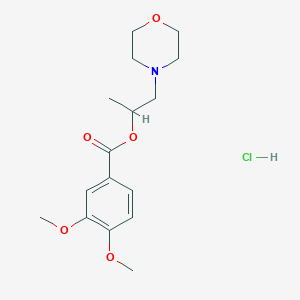
1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride
Descripción general
Descripción
1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride is a chemical compound that combines a morpholine ring with a benzoate ester
Métodos De Preparación
The synthesis of 1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride typically involves the esterification of 3,4-dimethoxybenzoic acid with 1-morpholin-4-ylpropan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Aplicaciones Científicas De Investigación
1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate ester moiety may facilitate binding to specific receptors, modulating their function.
Comparación Con Compuestos Similares
Similar compounds to 1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride include:
1-morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine ring and a similar propanol backbone but differs in the substituent on the aromatic ring.
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: This compound has a similar morpholine ring and propanol structure but includes a methyl group and amine functionality.
The uniqueness of this compound lies in its specific combination of the morpholine ring and the 3,4-dimethoxybenzoate ester, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-12(11-17-6-8-21-9-7-17)22-16(18)13-4-5-14(19-2)15(10-13)20-3;/h4-5,10,12H,6-9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXCDLTNGYVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


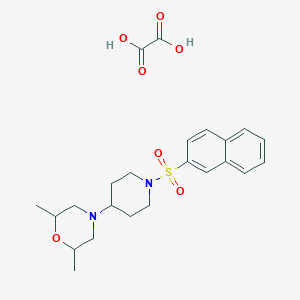
![1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968123.png)
![1-Acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3968131.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)

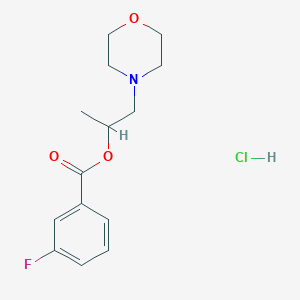
![ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)

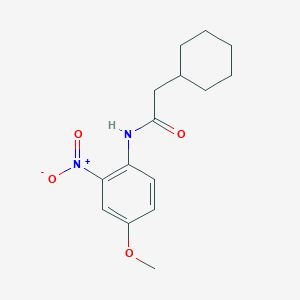
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)
![1-methyl-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968215.png)
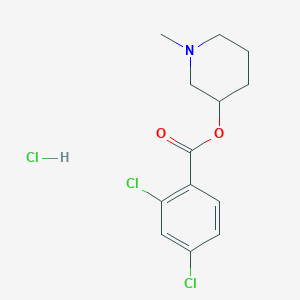
![2-(4-isopropoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968232.png)
![2-{4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968242.png)
